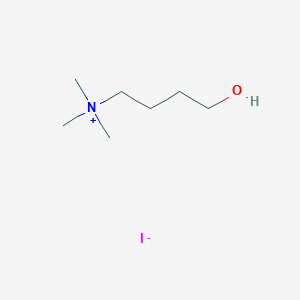
4-Trimethylamino-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylamino-1-butanol, also known as this compound, is a useful research compound. Its molecular formula is C7H18INO and its molecular weight is 259.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
One of the primary applications of 4-trimethylamino-1-butanol is as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of pulmonary hypertension drugs such as selexipag. The synthesis involves several steps that convert simpler precursors into the desired pharmaceutical compounds, demonstrating its importance in medicinal chemistry .
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. Research has shown that derivatives can inhibit pathogenic bacteria associated with oral diseases . This suggests potential applications in developing oral care products or therapeutic agents aimed at combating dental pathogens.
Enzyme Substrate
This compound serves as a substrate for specific enzymes, such as dehydrogenases found in certain fungi. For example, Fusarium merismoides var. acetilereum utilizes this compound for metabolic processes, indicating its role in biotechnological applications . This could lead to further exploration of its use in biocatalysis or industrial microbiology.
Case Study 1: Pharmaceutical Development
In a study focused on the synthesis of pulmonary hypertension medications, researchers employed this compound as a key intermediate. The study demonstrated that using this compound significantly improved the efficiency and yield of the drug synthesis process, emphasizing its importance in pharmaceutical chemistry .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted on derivatives of this compound revealed effective inhibition against several oral pathogens. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new therapeutic agents targeting dental diseases .
Eigenschaften
CAS-Nummer |
14274-37-4 |
|---|---|
Molekularformel |
C7H18INO |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
4-hydroxybutyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZUVPWWASXUUVFX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCO.[I-] |
Kanonische SMILES |
C[N+](C)(C)CCCCO.[I-] |
Synonyme |
4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















